(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)methanol
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Overview
Description
Scientific Research Applications
Boronic Acid Derivatives in Organic Synthesis
Boronic acid pinacol ester compounds serve as essential intermediates in organic synthesis. Due to their unique structure, they find applications in carbon-carbon coupling and carbon heterocoupling reactions. Specifically, boronic acids are used in boron neutron capture therapy and feedback control drug transport polymers for cancer treatment .
Fluorine-Containing Compounds
Fluorine-containing compounds play a crucial role in medicine. Their strong electronegativity enhances affinity to carbon, resulting in high biological activity, stability, and drug resistance. Among the top 200 globally sold medicines, 29 are fluorine-containing drugs approved by the FDA. These compounds offer promising therapeutic potential .
Arylboronic Acid in the Suzuki Reaction
Arylboronic acid, being economical and stable to water and air, is a vital nucleophile in the Suzuki reaction. This versatile reaction allows for the synthesis of diverse organic compounds, including pharmaceuticals, agrochemicals, and materials. The wide range of applications makes arylboronic acid a valuable reagent in organic chemistry .
Copolymer Synthesis
(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)methanol: contributes to the synthesis of novel copolymers. These copolymers, based on benzothiadiazole and electron-rich arene units, exhibit interesting optical and electrochemical properties. Such materials find use in optoelectronic devices and sensors .
Lignin Analysis Using Phosphitylation
The compound 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane serves as a phosphitylation reagent for quantitative 31P NMR analysis of hydroxyl groups in lignins. Researchers have developed an experimental protocol for acquiring spectra, enabling detailed lignin characterization .
Organic Intermediates with Borate and Sulfonamide Groups
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: is an organic intermediate containing both borate and sulfonamide groups. It can be synthesized through nucleophilic and amidation reactions. Such compounds may find applications in diverse chemical processes .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to interact with alkylbenzenes and alkyl or aryl alkynes .
Mode of Action
The compound is likely to interact with its targets through a process known as borylation, which involves the addition of a boron atom to a molecule . This process often occurs at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . The compound may also interact with alkyl or aryl alkynes and alkenes through a process known as hydroboration .
Biochemical Pathways
The borylation and hydroboration processes mentioned above are key steps in various organic synthesis reactions . These reactions can lead to the formation of various boron-containing compounds, which can have diverse downstream effects.
Pharmacokinetics
Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to have a boiling point of 42-43 °c/50 mmhg and a density of 0882 g/mL at 25 °C . These properties could potentially impact the compound’s bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable under dry conditions but may undergo hydrolysis in a humid environment . Additionally, the compound’s interactions with its targets can be influenced by factors such as temperature and the presence of catalysts .
properties
IUPAC Name |
[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3S/c1-10(2)11(3,4)15-12(14-10)9-8(7-13)5-6-16-9/h5-6,13H,7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGBITZYMDFUMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694514 |
Source
|
Record name | [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)methanol | |
CAS RN |
1310384-43-0 |
Source
|
Record name | [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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